Ethanesulfinyl chloride

Description

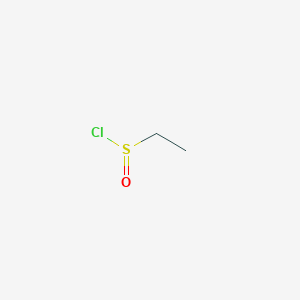

Structure

3D Structure

Properties

IUPAC Name |

ethanesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClOS/c1-2-5(3)4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAVWUXAKZJEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507058 | |

| Record name | Ethanesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1718-44-1 | |

| Record name | Ethanesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethanesulfinyl Chloride and Its Functionalized Derivatives

Investigative Pathways for Ethanesulfinyl Chloride Synthesis

The generation of ethanesulfinyl chloride and its substituted forms can be achieved through several distinct synthetic routes. Key among these are oxidative methods that cleave precursor molecules and pathways starting from specialized sulfinic acids.

A modern and effective protocol for the synthesis of sulfinyl chlorides involves the oxidative fragmentation of sulfoxides. researchgate.net This method utilizes the cleavage of a carbon-sulfur bond under oxidative conditions. The 2-(trimethylsilyl)ethyl group has proven particularly effective in facilitating this transformation. When sulfoxides containing this group are treated with a chlorinating agent like sulfuryl chloride (SO2Cl2), the β-effect of the silicon atom promotes the desired C−S bond scission, leading to the formation of the corresponding sulfinyl chloride. researchgate.net

This reaction is believed to proceed via a mechanism where the silicon atom stabilizes the developing positive charge, thereby directing the reaction away from typical α-carbon chlorination and towards oxidative cleavage. researchgate.net The process results in the loss of the 2-(trimethylsilyl)ethyl group as ethene and a trimethylsilyl (B98337) derivative. thieme-connect.com This strategy is suitable for preparing a range of alkane- and arenesulfinyl chlorides. researchgate.netresearchgate.net

An alternative pathway to substituted ethanesulfinyl chlorides begins with haloalkanesulfinic acids. For instance, 1-chloroethanesulfinyl chloride has been synthesized from 1-chloroethanesulfinic acid. cdnsciencepub.com In this procedure, 1-chloroethanesulfinic acid is treated with thionyl chloride (SOCl2). The reaction is typically initiated at 0°C, stirred at room temperature, and then refluxed to drive the conversion. cdnsciencepub.com Distillation of the resulting mixture under reduced pressure yields the target 1-chloroethanesulfinyl chloride as a colorless oil. cdnsciencepub.com The structure of the product can be confirmed through spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com

Syntheses of Substituted Ethanesulfinyl Chlorides

The demand for functionalized building blocks in organic chemistry has driven the development of synthetic methods for specifically substituted ethanesulfinyl chlorides, such as silylated and unsaturated derivatives.

2-(Trimethylsilyl)ethanesulfinyl chloride is a valuable intermediate, and its synthesis is well-documented via the oxidative fragmentation of specific sulfoxide (B87167) precursors. cdnsciencepub.comcdnsciencepub.com Both 2-(trimethylsilyl)ethyl sulfide (B99878) and 2-(trimethylsilyl)ethyl tert-butyl sulfoxide have been identified as effective starting materials for this transformation. cdnsciencepub.comcdnsciencepub.com The reaction involves treating the sulfoxide with a chlorinating agent, which induces fragmentation to yield 2-(trimethylsilyl)ethanesulfinyl chloride. cdnsciencepub.com The structure of the resulting sulfinyl chloride has been confirmed by spectroscopic analysis and by converting it into a more stable N-phenyl sulfinamide derivative for mass spectrometry. cdnsciencepub.com

| Precursor Sulfoxide | Reagent | Product | Finding | Reference |

| 2-(Trimethylsilyl)ethyl sulfoxide | SO2Cl2 | 2-(Trimethylsilyl)ethanesulfinyl chloride | Precursor successfully undergoes oxidative fragmentation. | thieme-connect.com |

| 2-(Trimethylsilyl)ethyl tert-butyl sulfoxide | Chlorinating Agent | 2-(Trimethylsilyl)ethanesulfinyl chloride | Identified as a good precursor for the target sulfinyl chloride. | cdnsciencepub.comcdnsciencepub.com |

A novel class of sulfur acid derivatives, 1-alkenesulfinyl chlorides, can be generated regioselectively through the oxidative fragmentation of 1-alkenyl sulfoxides. researchgate.net This reaction has been successfully applied to 1-alkenyl sulfoxides bearing either a diphenylmethyl (DPM) or a p-methoxybenzyl (PMB) group, which are treated with sulfuryl chloride (SO2Cl2). researchgate.net The resulting 1-alkenesulfinyl chlorides are a new family of compounds that were previously difficult to access. uct.ac.za

The success of this method is, however, dependent on the substitution pattern of the double bond. The protocol is most effective for highly substituted vinylic sulfinyl chlorides. researchgate.netresearchgate.net In cases where the double bond is less substituted, the reaction can be complicated by competing pathways, such as chlorination of the double bond itself. researchgate.net

| Precursor Type | Reagent | Product Class | Key Finding | Reference |

| 1-Alkenyl sulfoxides (with DPM or PMB group) | SO2Cl2 | 1-Alkenesulfinyl chlorides | A new family of sulfur acid derivatives can be generated via oxidative fragmentation. | researchgate.net |

| 1-Alkenyl 2-(trimethylsilyl)ethyl sulfoxides | SO2Cl2 | 1-Alkenesulfinyl chlorides | The method is most suitable for highly substituted vinylic systems; less substituted alkenes may undergo chlorination. | researchgate.net |

Impact of Solvent Systems on Ethanesulfinyl Chloride Synthetic Outcomes

The choice of solvent can have a profound impact on the outcome of reactions involving ethanesulfinyl chloride derivatives. Research has shown that the solvent system can dictate the product distribution, favoring certain reaction pathways over others. cdnsciencepub.com

For example, in the reaction of 2-(trimethylsilyl)ethanesulfinyl chloride with (trimethylsilyl)methyl sulfine, the choice of solvent determines the major product. When the reaction is conducted in methylene (B1212753) chloride (CH2Cl2), a complex mixture of products is often obtained, including various thiosulfonates. cdnsciencepub.com In contrast, when the reaction is performed in non-polar solvents such as ether or hexanes, a single product, a specific thiosulfonate, is formed exclusively. cdnsciencepub.com This demonstrates that the solvent environment can be strategically used to control the selectivity and outcome of synthetic transformations involving sulfinyl chlorides.

| Reactants | Solvent | Outcome | Reference |

| 2-(Trimethylsilyl)ethanesulfinyl chloride + (Trimethylsilyl)methyl sulfine | Methylene Chloride | Complex mixture including multiple thiosulfonates. | cdnsciencepub.com |

| 2-(Trimethylsilyl)ethanesulfinyl chloride + (Trimethylsilyl)methyl sulfine | Ether or Hexanes | A single thiosulfonate product is formed exclusively. | cdnsciencepub.com |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of Ethanesulfinyl Chloride

Characterization of Electrophilic Reactivity Associated with the Sulfinyl Chloride Functional Group

Ethanesulfinyl chloride, and sulfinyl chlorides in general, are characterized by the electrophilic nature of the sulfur atom within the sulfinyl chloride functional group (-S(O)Cl). cymitquimica.com This electrophilicity is a primary determinant of its reactivity, making it susceptible to attack by a variety of nucleophiles. evitachem.com The sulfur center's reactivity allows for reactions with amines, alcohols, and thiols. For instance, the reaction with amines leads to the formation of sulfonamide derivatives, while reactions with alcohols and phenols yield sulfonate esters.

The sulfinyl chloride group's reactivity is harnessed in various chemical syntheses. It can undergo nucleophilic substitution where the chloride ion is displaced by the attacking nucleophile. evitachem.comlibretexts.org The stability of sulfinyl halides generally follows the order: fluorides > chlorides > bromides > iodides, which places sulfinyl chlorides in a synthetically useful position. The reaction of ethanesulfinyl chloride with nucleophiles like those in cyclic imines can lead to the formation of N-ethanesulfonyl cyclic iminium ions, which are then susceptible to attack by other nucleophiles present in the system, such as water or chloride ions. researchgate.net

In reactions with alcohols, the hydroxyl group of the alcohol attacks the electrophilic sulfur atom of the ethanesulfinyl chloride. This is often performed in the presence of a weak base like pyridine, which serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. masterorganicchemistry.com This reaction underscores the role of ethanesulfinyl chloride as an electrophile in the formation of new sulfur-oxygen bonds.

Mechanistic Pathways of Nucleophilic Transformations Involving Ethanesulfinyl Chloride

The reaction of ethanesulfinyl chloride with alcohols provides a direct route to sulfinate esters. electronicsandbooks.com These esters are valuable intermediates in organic synthesis and are pivotal for mechanistic studies. nih.govrsc.org A common procedure involves reacting a sulfinyl chloride, which can be generated from a thiol or disulfide, with an alcohol without the need for isolation of the sulfinyl chloride itself. researchgate.net

The formation of sulfinate esters from sulfinyl chlorides and alcohols, particularly chiral alcohols, is a cornerstone of the Andersen sulfoxide (B87167) synthesis. nih.govacs.org This method allows for the preparation of diastereomeric sulfinate esters. Often, one of the diastereomers is a solid and can be readily isolated through crystallization. nih.govacs.org These enantioenriched sulfinate esters are versatile precursors that can be converted to other chiral sulfur compounds through stereospecific nucleophilic substitution at the sulfur center, which typically proceeds with an inversion of configuration. nih.govacs.org

Recent advancements have also explored the catalytic enantioselective synthesis of sulfinate esters from achiral alcohols and sulfinyl chlorides, further expanding the utility of this reaction. nih.gov The stability of the chiral sp3 sulfur center in sulfinate esters is a key feature that enables their use in asymmetric synthesis. rsc.org

Ethanesulfinyl chloride is a precursor for the synthesis of sulfoxides, which are important intermediates in various fields, including pharmaceuticals and asymmetric synthesis. nih.govresearchgate.net One of the most direct methods involves the reaction of ethanesulfinyl chloride with organometallic reagents, such as Grignard reagents. electronicsandbooks.com This reaction allows for the formation of a new carbon-sulfur bond, leading to the corresponding sulfoxide.

The conversion of diastereomerically pure sulfinate esters, derived from ethanesulfinyl chloride and a chiral alcohol, into optically pure sulfoxides is a well-established synthetic strategy. electronicsandbooks.com This transformation is achieved by reacting the sulfinate ester with a Grignard reagent or an organolithium reagent. nih.gov The reaction proceeds with inversion of configuration at the sulfur atom, allowing for a high degree of stereochemical control. nih.govacs.org

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a modern method for sulfoxide synthesis, where sulfinate esters (derived from ethanesulfinyl chloride) can react with organoboron compounds. nih.govacs.org While the detailed mechanism is still under investigation, it is proposed to involve either a Pd(0)/Pd(II) catalytic cycle or a pathway involving σ-bond metathesis. nih.gov

Detailed Mechanistic Investigations of Sulfinyl Chloride Reactions

The sulfur atom in ethanesulfinyl chloride is a stereogenic center, meaning it can exist as two enantiomers. researchgate.netacs.org This chirality at the sulfur atom plays a crucial role in directing the stereochemical outcome of its reactions, particularly in the synthesis of other chiral sulfur compounds like sulfoxides and sulfinate esters. nih.govresearchgate.net

The use of chiral auxiliaries is a primary strategy for harnessing the stereochemistry of sulfinyl chlorides. nih.govacs.org A well-known example is the use of a chiral alcohol, such as (-)-menthol, to react with a sulfinyl chloride. nih.govacs.org This reaction produces a mixture of diastereomeric sulfinate esters, which can often be separated by physical methods like crystallization or chromatography. electronicsandbooks.comnih.gov

Once a single diastereomer of the sulfinate ester is isolated, it can be used in subsequent reactions to produce a single enantiomer of a desired product. For example, reaction with a Grignard reagent will proceed via a nucleophilic substitution at the chiral sulfur center, typically with inversion of stereochemistry, to yield an optically active sulfoxide. nih.govacs.org This ability to transfer the chirality from the sulfur center of the sulfinate ester to the final product is a powerful tool in asymmetric synthesis. nih.govresearchgate.net

The reaction of a racemic sulfinyl chloride with a chiral, non-racemic alcohol results in the formation of two diastereomers. The ratio of these diastereomers is a critical factor in the efficiency of asymmetric syntheses. For instance, the reaction of sulfinyl chlorides with the chiral auxiliary trans-2-phenylcyclohexanol has been shown to produce diastereomeric sulfinate esters with selectivities ranging from 4:1 to 10:1. electronicsandbooks.com This is a notable improvement over the 2:1 to 3:1 ratios often observed with menthol (B31143). electronicsandbooks.com The major diastereomers in these cases are often crystalline, which facilitates their separation and purification. electronicsandbooks.com

A study involving the oxidation of a d-mannuronate thioglycoside with meta-chloroperbenzoic acid (m-CPBA) to the corresponding diastereomeric sulfoxides provides insight into product distribution. mdpi.com While the initial synthesis produced a mixture of diastereomers, this highlights the formation of distinct products that can be characterized and, in principle, separated. mdpi.com

The synthesis of α-phosphoryl sulfoxides from the reaction of the carbanion of diethyl (methylthiomethyl)phosphonate with ethanesulfonyl chloride also yields diastereomeric products. ru.nl The table below presents data on the synthesis of various α-phosphoryl sulfoxides, indicating the formation of diastereomeric mixtures.

Table 1: Synthesis of α-Phosphoryl Sulfoxides from Ethanesulfonyl Chloride and Related Precursors

| Entry | R¹ | R² | Product | Yield (%) | Diastereomer Ratio |

| a | H | H | 7a | 85 | - |

| b | H | CH₃ | 7b | 80 | 1:1 |

| c | H | C₂H₅ | 7c | 75 | 1:1 |

| d | H | n-C₃H₇ | 7d | 78 | 1:1 |

| e | CH₃ | CH₃ | 7e | 70 | 1:1 |

| f | \multicolumn{2}{ | c | }{-(CH₂)₅-} | 7f | 82 |

Data sourced from a study on the synthesis and reactions of functionalized sulfines. ru.nl The table shows the yields and diastereomeric ratios for the synthesis of various α-phosphoryl sulfoxides (7a-f).

Exploration of Achiral Transformations Involving Ethanesulfinyl Chloride Derivatives

Ethanesulfinyl chloride and its derivatives are reactive electrophilic compounds that serve as valuable intermediates in organosulfur chemistry. The sulfur atom in the sulfinyl chloride functional group, R-S(O)Cl, is susceptible to nucleophilic attack, leading to the substitution of the chlorine atom. This reactivity is central to a variety of chemical transformations. While often employed in complex asymmetric syntheses, the fundamental achiral reactivity of these compounds provides the basis for their utility. This section explores key achiral transformations, elucidating the reaction mechanisms and the intrinsic reactivity of ethanesulfinyl chloride derivatives with various nucleophiles.

Reaction with Thiol Nucleophiles

The reaction of sulfinyl chlorides with thiols or their derivatives represents a direct method for the formation of a thiosulfinate S-ester (R-S(O)-S-R'). Research into the reactivity of 2-(trimethylsilyl)ethanesulfinyl chloride, a stable derivative of ethanesulfinyl chloride, provides a clear example of this transformation. When treated with 2-(trimethylsilyl)ethanethiol (B94172) in the presence of a base, it cleanly yields the corresponding thiosulfinate. cdnsciencepub.comcdnsciencepub.com This reaction underscores the electrophilic nature of the sulfinyl sulfur and its predictable reaction with soft nucleophiles like thiols.

The reaction proceeds via nucleophilic attack of the thiol sulfur onto the electrophilic sulfinyl sulfur, with subsequent elimination of a chloride ion. A base is typically employed to deprotonate the thiol, forming a more potent thiolate nucleophile.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-(trimethylsilyl)ethanesulfinyl chloride | 2-(trimethylsilyl)ethanethiol | Base | S-2-(trimethylsilyl)ethyl 2-(trimethylsilyl)ethanesulfinothioate | 57% | cdnsciencepub.comcdnsciencepub.com |

Table 1: Synthesis of a Thiosulfinate from an Ethanesulfinyl Chloride Derivative.

Reaction with Organometallic Reagents

A significant achiral application of alkanesulfinyl chlorides is the synthesis of sulfoxides. The reaction with organometallic reagents, particularly Grignard reagents (R-MgX), offers a convenient and high-yielding route to unsymmetrical sulfoxides. researchgate.net The transformation involves the nucleophilic substitution of the chloride on the sulfinyl group by the carbanion equivalent from the Grignard reagent.

To avoid side reactions, the reaction is often carried out in the presence of an additive like zinc chloride (ZnCl₂). This approach is general and can be applied to ethanesulfinyl chloride derivatives to synthesize a wide range of ethyl sulfoxides. researchgate.net

| Substrate | Reagent | Conditions | Product | General Yield | Reference |

| Alkanesulfinyl Chloride (R-SOCl) | Grignard Reagent (R'-MgX) | ZnCl₂, THF | Alkyl Sulfoxide (R-S(O)R') | Good | researchgate.net |

Table 2: General Synthesis of Alkyl Sulfoxides from Alkanesulfinyl Chlorides.

Reaction with Alcohols and Oximes

The versatility of ethanesulfinyl chloride derivatives extends to reactions with oxygen-based nucleophiles, including alcohols and oximes, leading to distinct product classes through different mechanisms.

Reaction with Alcohols: Sulfinate Ester Formation The reaction of an alkanesulfinyl chloride with an alcohol in the presence of a non-nucleophilic base, such as pyridine, yields a sulfinate ester. This esterification is a fundamental transformation. acs.orgresearchgate.net The mechanism involves the initial attack of the alcohol's oxygen atom on the electrophilic sulfur, forming a protonated intermediate. The base then abstracts a proton to yield the final sulfinate ester and the corresponding ammonium (B1175870) salt. This reaction is the basis for more complex processes like dynamic kinetic resolutions, where the choice of an achiral base can surprisingly influence the stereochemical outcome in reactions involving chiral alcohols. acs.org

Reaction with Oximes: The Hudson Reaction A mechanistically distinct transformation occurs when sulfinyl chlorides react with ketoximes or aldoximes. This process, known as the Hudson reaction, involves radical intermediates rather than a simple nucleophilic substitution. acs.orgacs.org The initial reaction forms a transient O-sulfinylated oxime ester. This intermediate undergoes homolytic cleavage of the weak N-O bond to generate a "caged" diradical pair, consisting of an iminyl radical and a sulfonyl radical. Recombination of these radicals leads to the formation of an N-sulfonylimine. acs.orgresearchgate.net This reaction showcases the ability of sulfinyl chlorides to participate in radical pathways, expanding their synthetic utility beyond simple nucleophilic displacements.

| Nucleophile | Substrate | Conditions | Product Class | Mechanism |

| Alcohol (R'-OH) | Ethanesulfinyl Chloride Derivative | Pyridine or other base | Sulfinate Ester | Nucleophilic Substitution |

| Oxime (R'R''C=NOH) | Ethanesulfinyl Chloride Derivative | Room Temperature | N-Sulfonylimine | Radical (Hudson Reaction) |

Table 3: Overview of Achiral Transformations with Oxygen Nucleophiles.

Specialized Applications of Ethanesulfinyl Chloride in Advanced Organic Synthesis

Development of Enantioselective Methodologies Utilizing Chiral Sulfinyl Intermediates

The development of enantioselective methodologies is a cornerstone of modern organic chemistry, and ethanesulfinyl chloride plays a crucial role in the synthesis of chiral sulfinyl compounds. These compounds, in turn, serve as powerful chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.gov The reaction of racemic sulfinyl chlorides, such as ethanesulfinyl chloride, with chiral alcohols or amines in the presence of a chiral catalyst can lead to the formation of enantiomerically enriched sulfinates and sulfinamides. nih.govntu.edu.sg

One notable approach involves the dynamic kinetic resolution of racemic sulfinyl chlorides. For instance, racemic tert-butanesulfinyl chloride has been successfully resolved using chiral amine catalysts to produce enantiomerically enriched tert-butanesulfinate esters in high yields. nih.gov This principle can be extended to ethanesulfinyl chloride, allowing for the preparation of chiral ethanesulfinates. These chiral sulfinates are versatile intermediates that can be converted into a variety of other chiral sulfur-containing functional groups. ntu.edu.sg

The use of chiral alcohols, such as menthol (B31143) and diacetone-d-glucose, has been instrumental in the diastereoselective preparation of sulfinates. nih.gov The resulting diastereomeric sulfinates can often be separated chromatographically, and subsequent nucleophilic substitution at the sulfur center with an organometallic reagent proceeds with inversion of configuration, providing a reliable method for the synthesis of enantiopure sulfoxides.

Table 1: Examples of Chiral Auxiliaries and Catalysts in Enantioselective Sulfinate Synthesis

| Chiral Auxiliary/Catalyst | Type | Application | Reference |

| Quinidine | Chiral Amine Catalyst | Enantioselective preparation of sulfinates from racemic sulfinyl chlorides. | nih.gov |

| (1R,2S,5R)-(-)-Menthol | Chiral Alcohol | Diastereoselective synthesis of sulfinates. | nih.gov |

| Diacetone-d-glucose (DAG) | Chiral Alcohol | Diastereoselective synthesis of sulfinates. | nih.gov |

| N-methylimidazole-containing octapeptide | Chiral Base | Enantioselective dynamic kinetic resolution of racemic tert-butanesulfinyl chloride. | nih.gov |

Implementation in Stereoselective Reactions for Complex Molecular Architectures

Ethanesulfinyl chloride and its derivatives are pivotal in a variety of stereoselective reactions for the construction of complex molecular architectures. The sulfinyl group, introduced via ethanesulfinyl chloride, can direct the stereochemical outcome of subsequent reactions, acting as a chiral controller.

For example, chiral N-tert-butanesulfinyl imines, which can be prepared from the corresponding sulfinamide, are widely used as electrophiles in the asymmetric synthesis of nitrogen-containing heterocycles. researchgate.net The addition of nucleophiles to the imine carbon occurs with high diastereoselectivity, dictated by the chiral sulfinyl group. Subsequent removal of the sulfinyl group yields enantioenriched amines, which are valuable building blocks for natural products and pharmaceuticals. researchgate.net

Furthermore, the Pummerer reaction, a process involving the rearrangement of a sulfoxide (B87167) in the presence of an activating agent, can be rendered asymmetric through the use of a chiral sulfoxide. nih.gov This allows for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. While direct examples with ethanesulfinyl chloride-derived sulfoxides are specific, the general principle highlights the potential of chiral sulfoxides in constructing complex, stereochemically defined molecules.

Synthetic Utility in the Formation of α,β-Unsaturated β-Keto Sulfoxides

The synthesis of β-keto sulfoxides is a significant transformation in organic synthesis, as these compounds are versatile intermediates. A general and useful method for converting esters to ketones involves the use of β-keto sulfoxides as intermediates. dcu.ie Ethanesulfinyl chloride can be a precursor to the necessary sulfinylating agents for these reactions.

While direct reaction of ethanesulfinyl chloride to form α,β-unsaturated β-keto sulfoxides is not the most common route, related sulfinyl compounds are employed. For instance, β-sulfinyl α,β-unsaturated ketones have been shown to react with dienes in a regioselective manner. researchgate.net The synthesis of β-ketosulfones, structurally related to β-keto sulfoxides, can be achieved by reacting sulfonyl chlorides with alkenes. researchgate.net This suggests the potential for analogous reactions with sulfinyl chlorides to access β-keto sulfoxides.

Contribution to the Total Synthesis of Natural Products and Bioactive Compounds

The methodologies developed using ethanesulfinyl chloride and its derivatives have found application in the total synthesis of natural products and bioactive compounds. nih.govrsc.orgkfupm.edu.sanih.gov The ability to install stereocenters with high control is paramount in the synthesis of these often complex and stereochemically rich molecules.

Chiral sulfinyl groups, derived from reagents like ethanesulfinyl chloride, serve as reliable chiral auxiliaries in the synthesis of key fragments of natural products. The stereoselective addition reactions to chiral sulfinyl imines have been employed in the synthesis of various alkaloids and other nitrogen-containing natural products. researchgate.net

Moreover, the use of sulfoxide chemistry, including reactions of intermediates derived from ethanesulfinyl chloride, has been documented in the synthesis of complex molecules. For instance, the total synthesis of tylosin, a macrolide antibiotic, involved a Michael addition with lithiated methyl methylthiomethyl sulfoxide, a reagent conceptually related to the chemistry of sulfinyl compounds. nih.gov The versatility of sulfinyl chemistry in forming carbon-carbon bonds and controlling stereochemistry makes it an indispensable tool for the synthetic chemist targeting complex natural products.

Application of Infrared Spectroscopy for Functional Group Identification in Sulfinyl Chlorides

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For alkanesulfinyl chlorides, including ethanesulfinyl chloride (CH₃CH₂SOCl), the most characteristic absorption is that of the sulfinyl group (S=O).

The S=O stretching vibration in sulfoxides typically gives rise to a strong absorption band in the region of 1050-1150 cm⁻¹. fishersci.ptwisc.edu The exact frequency can be influenced by the electronic and steric nature of the substituents attached to the sulfur atom. In addition to the S=O stretch, the IR spectrum of ethanesulfinyl chloride is expected to display absorptions characteristic of the ethyl group. These include C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which typically appear in the 2850-3000 cm⁻¹ range. libretexts.org C-H bending vibrations for the ethyl group are also expected in the fingerprint region (below 1500 cm⁻¹). libretexts.org

The identification of a sulfinyl chloride can be further confirmed by the absence of the two strong S=O stretching bands (one symmetric, one asymmetric) typically found between 1300 and 1400 cm⁻¹ and 1120 and 1200 cm⁻¹, which are characteristic of the closely related sulfonyl chloride (R-SO₂-Cl) functional group.

Table 1: Characteristic Infrared Absorption Ranges for Ethanesulfinyl Chloride

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2850 - 2975 | Strong |

| S=O (Sulfinyl) | Stretch | 1050 - 1150 | Strong |

| C-H (Alkyl) | Bend | 1375 - 1470 | Medium |

| S-Cl | Stretch | 500 - 700 | Medium |

Note: The data in this table is based on general values for the respective functional groups and may not represent experimentally verified data for ethanesulfinyl chloride.

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., Diastereomer Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms in ethanesulfinyl chloride.

For ethanesulfinyl chloride (CH₃CH₂SOCl), the ¹H NMR spectrum is expected to show two distinct signals corresponding to the chemically non-equivalent protons of the ethyl group. The methylene protons (-CH₂-) adjacent to the electron-withdrawing sulfinyl chloride group would appear as a downfield quartet, while the methyl protons (-CH₃) would appear as an upfield triplet due to spin-spin coupling with the methylene protons.

In the ¹³C NMR spectrum, two signals are anticipated, one for each carbon atom of the ethyl group. The carbon of the methylene group, being directly attached to the sulfinyl chloride moiety, would be significantly deshielded and resonate at a lower field compared to the methyl carbon. libretexts.orglibretexts.org

A particularly powerful application of NMR spectroscopy in the context of sulfinyl chlorides is the analysis of their adducts. The sulfur atom in a sulfinyl chloride is a stereocenter. Consequently, the reaction of a sulfinyl chloride with a chiral molecule, such as a chiral alcohol or amine, results in the formation of a pair of diastereomers (e.g., diastereomeric sulfinate esters or sulfinamides). nih.gov

These diastereomers, while having the same connectivity, possess different three-dimensional arrangements. This spatial difference leads to distinct chemical environments for the nuclei within each diastereomer, which can be observed in the NMR spectrum. nih.govthieme-connect.de Protons or carbon atoms near the chiral centers in the two diastereomers will experience slightly different magnetic fields and thus resonate at different chemical shifts. This phenomenon allows for the differentiation and quantification of each diastereomer in a mixture. For instance, in the ¹H NMR spectrum of a diastereomeric mixture of sulfinate esters, separate signals may be observed for protons adjacent to the sulfinyl group or on the alcohol moiety, with the integration of these signals providing the diastereomeric ratio (d.r.). nih.govniscpr.res.in

Table 2: Hypothetical ¹H NMR Data for a Diastereomeric Adduct of Ethanesulfinyl Chloride with a Chiral Alcohol (R-OH)*

| Proton Assignment | Diastereomer 1 Chemical Shift (ppm) | Diastereomer 2 Chemical Shift (ppm) | Multiplicity |

| -SO-CH₂-CH₃ | 3.15 | 3.18 | Quartet |

| -SO-CH₂-CH₃ | 1.30 | 1.32 | Triplet |

| H on R* | 4.55 | 4.65 | Multiplet |

Note: This table presents hypothetical data to illustrate the principle of diastereomer differentiation by NMR. Actual chemical shifts will vary depending on the specific chiral alcohol used.

Table of Compounds

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing ethanesulfinyl chloride and its reaction products?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, while Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can assess purity and quantify byproducts. For reaction monitoring, Gas-Liquid Chromatography (GLC) with flame ionization detection is effective, as demonstrated in studies analyzing sulfone derivatives . Cross-referencing spectral data with databases like the NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential for handling ethanesulfinyl chloride in laboratory settings?

- Methodological Answer: Use fume hoods to minimize inhalation risks, and wear nitrile gloves, chemical-resistant aprons, and goggles to prevent dermal/ocular exposure. Store in airtight containers under inert atmospheres (e.g., nitrogen) to avoid hydrolysis. Emergency protocols should include immediate neutralization of spills with sodium bicarbonate .

Q. How can researchers determine the stability of ethanesulfinyl chloride under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to controlled humidity, temperature, and light. Monitor degradation via Fourier-Transform Infrared (FTIR) spectroscopy to detect hydrolysis (e.g., sulfonic acid formation) or oxidation products. Compare results with NIST-reported decomposition pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing sulfone derivatives using ethanesulfinyl chloride?

- Methodological Answer: Systematic variation of reaction parameters is key:

- Solvent selection: Polar aprotic solvents (e.g., THF) enhance electrophilicity.

- Temperature: Low temperatures (-78°C) suppress side reactions in cuprate-mediated syntheses .

- Stoichiometry: Maintain a 1.2–1.5 molar ratio of nucleophile (e.g., organocuprates) to ethanesulfinyl chloride to ensure complete conversion.

Validate outcomes via kinetic studies and Arrhenius plots to identify rate-limiting steps.

Q. How should researchers address contradictions in reported reactivity of ethanesulfinyl chloride under different catalytic systems?

- Methodological Answer: Conduct comparative studies with standardized substrates (e.g., primary vs. secondary alcohols) to isolate catalytic effects. Use computational methods (DFT calculations) to model transition states and identify steric/electronic influences. Replicate conflicting experiments under identical conditions, and apply statistical tools (e.g., ANOVA) to assess reproducibility .

Q. What strategies mitigate byproduct formation during nucleophilic substitutions with ethanesulfinyl chloride?

- Methodological Answer: Introduce scavengers (e.g., molecular sieves) to sequester water and prevent hydrolysis. Optimize reaction time to balance yield and selectivity—prolonged durations may favor overoxidation to sulfones. Employ tandem quenching methods (e.g., aqueous NaHCO₃ followed by extraction) to isolate intermediates .

Data Analysis and Interpretation

Q. How can researchers validate conflicting data on the electrophilic reactivity of ethanesulfinyl chloride?

- Methodological Answer: Perform meta-analyses of published studies, categorizing results by solvent polarity, temperature, and nucleophile strength. Use multivariate regression to identify confounding variables. Cross-validate findings via independent kinetic experiments, measuring rate constants under controlled conditions .

Q. What methodologies are suitable for assessing the long-term toxicity profile of ethanesulfinyl chloride?

- Methodological Answer: Design in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (rodent exposure studies) to evaluate chronic effects. Since existing data on chronic toxicity are limited , prioritize dose-response studies with histopathological evaluations. Collaborate with occupational health databases to analyze exposure records retrospectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.